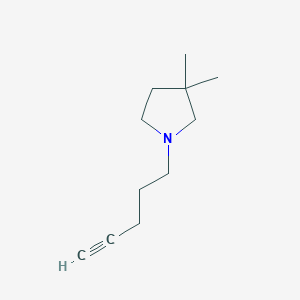

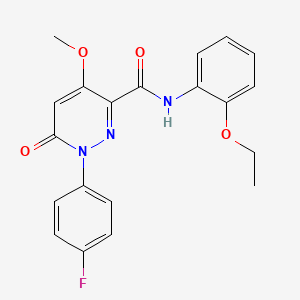

![molecular formula C18H19N3O2S B2517887 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-94-5](/img/structure/B2517887.png)

4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile, is a derivative of sulfonyl-piperazine, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various sulfonyl-piperazine derivatives and their synthesis, molecular structure, and potential applications in medicine and analytical chemistry.

Synthesis Analysis

The synthesis of sulfonyl-piperazine derivatives typically involves nucleophilic substitution reactions where a piperazine compound is reacted with sulfonyl chlorides. For example, the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives is achieved by reacting 1-benzhydryl-piperazine with various sulfonyl chlorides . Similarly, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives involves the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride followed by a reaction with 2-furyl(1-piperazinyl)methanone . These methods could potentially be adapted for the synthesis of 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile.

Molecular Structure Analysis

The molecular structure of sulfonyl-piperazine derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine reveals that the piperazine ring adopts a chair conformation and the geometry around the sulfonyl group is distorted tetrahedral . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonyl-piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electrophile, while the piperazine nitrogen can serve as a nucleophile. These properties enable the derivatives to form complexes with other molecules, as demonstrated by the inclusion interaction of 4-Sulfonatocalix[n]arenes with 1-(4-nitrophenyl)piperazine . Such interactions are important for the development of new therapeutic agents and analytical methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the benzhydryl and sulfonyl rings. These properties are essential for the practical application of these compounds in pharmaceuticals and analytical chemistry. For example, the solubility of the reagent in organic solvents and its removal after derivatization are important considerations in the development of analytical derivatization reagents .

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

- DNA Minor Groove Binding : Compounds like Hoechst 33258, a well-known minor groove binder to B-DNA, highlight the use of specific chemical structures in staining DNA for cell biology research. The related structures have applications in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Pharmacological Activities

- Therapeutic Uses of Piperazine Derivatives : Piperazine derivatives show a wide array of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This versatility is due to the structural modifications of the piperazine nucleus, which significantly impact the medicinal potential of the molecules (Rathi et al., 2016).

Antibacterial and Antifungal Applications

- Antimicrobial Properties : The review of heterocyclic compounds bearing a triazine scaffold, including piperazine analogs, underlines their potential as antibacterial, antifungal, anti-cancer, and antiviral agents. Such compounds could serve as a basis for developing future drugs (Verma, Sinha, & Bansal, 2019).

Environmental and Analytical Applications

- Water Treatment : Nanofiltration membranes with crumpled polyamide films, including piperazine-based NF membranes, have shown significant improvements in water permeance, selectivity, and antifouling performance. This advancement is promising for environmental applications such as water softening, purification, and reuse (Shao et al., 2022).

Propriétés

IUPAC Name |

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-15-2-8-18(9-3-15)24(22,23)21-12-10-20(11-13-21)17-6-4-16(14-19)5-7-17/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOXAGDFOQTNJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

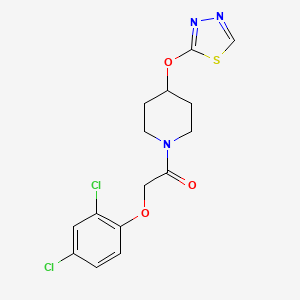

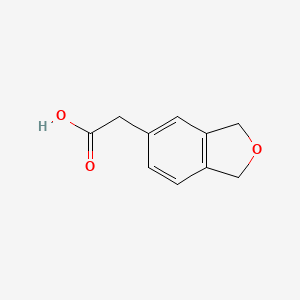

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)

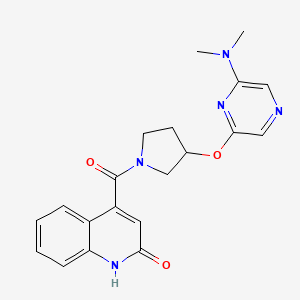

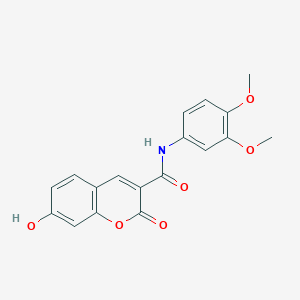

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

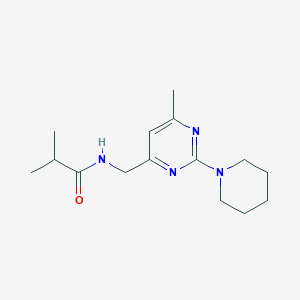

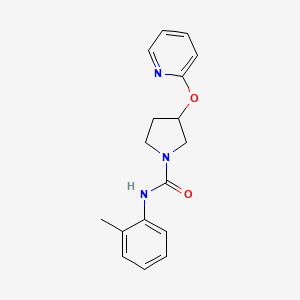

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)